molecular formula C17H15NO3 B5854951 N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide

N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide

Cat. No. B5854951
M. Wt: 281.30 g/mol
InChI Key: WIUXMMPOOJWOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide, also known as FNA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FNA is a heterocyclic compound that consists of a furan ring and a naphthalene ring, and it has been synthesized by various methods.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival, as well as the modulation of neurotransmitter release in the brain. N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide has been shown to inhibit the activity of various enzymes, including protein kinase C and topoisomerase II, which are involved in cancer cell growth and survival. N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide has also been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, in the brain.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of neurotransmitter release in the brain, and the inhibition of various enzymes involved in cancer cell growth and survival. N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide is its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier. N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide has also been shown to have low toxicity in animal models, which is a desirable characteristic for a potential drug candidate. However, one limitation of N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide, including the development of N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide-based drug delivery systems for the treatment of neurodegenerative diseases, the investigation of the mechanism of action of N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide in cancer cells and the brain, and the optimization of N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide synthesis methods to improve yield and purity. In addition, the potential use of N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide as a diagnostic tool for cancer and neurodegenerative diseases should be explored.

Synthesis Methods

N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide has been synthesized by various methods, including the reaction of 2-naphthol with furfural in the presence of acetic acid, and the reaction of 2-naphthol with furfurylamine in the presence of acetic anhydride. The yield of N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide varies depending on the synthesis method used.

Scientific Research Applications

N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and pharmacology. N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. In addition, N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide has been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-17(18-11-16-6-3-9-20-16)12-21-15-8-7-13-4-1-2-5-14(13)10-15/h1-10H,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUXMMPOOJWOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-2-(2-naphthyloxy)acetamide

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